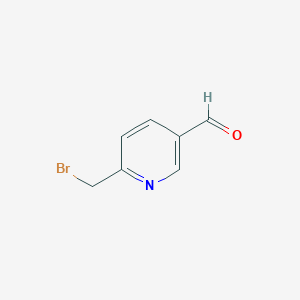
6-Bromomethyl-3-pyridinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromomethyl-3-pyridinecarboxaldehyde is an organic compound with the molecular formula C7H6BrNO It is a derivative of pyridine, where the 3-position is substituted with a formyl group and the 6-position is substituted with a bromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromomethyl-3-pyridinecarboxaldehyde typically involves the bromination of 3-pyridinecarboxaldehyde. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS attacks the methyl group at the 6-position of the pyridine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromomethyl-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 6-Bromomethyl-3-pyridinecarboxylic acid.
Reduction: 6-Bromomethyl-3-pyridinecarbinol.
Aplicaciones Científicas De Investigación
6-Bromomethyl-3-pyridinecarboxaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of fluorescent materials and sensors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the synthesis of biologically active compounds for studying enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 6-Bromomethyl-3-pyridinecarboxaldehyde depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes electron transfer processes, leading to the formation of the corresponding carboxylic acid or alcohol.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-Chloromethyl-3-pyridinecarboxaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
6-Methyl-3-pyridinecarboxaldehyde: Lacks the halogen substituent, resulting in different chemical properties and reactivity.
Uniqueness
6-Bromomethyl-3-pyridinecarboxaldehyde is unique due to the presence of both the bromomethyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C7H6BrNO |
|---|---|
Peso molecular |
200.03 g/mol |
Nombre IUPAC |
6-(bromomethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H,3H2 |
Clave InChI |
NMNJWXQEKPTCSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)






![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)

![1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080433.png)


